molecular formula C7H11Br B092505 1-Bromocyclohept-1-ene CAS No. 18317-64-1

1-Bromocyclohept-1-ene

Cat. No. B092505
CAS RN: 18317-64-1
M. Wt: 175.07 g/mol
InChI Key: VYAZDEWSYBZNPG-UHFFFAOYSA-N
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Description

1-Bromocyclohept-1-ene is a brominated cycloalkene, a seven-membered ring with a double bond and a bromine atom attached to the same carbon atom. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of larger, more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 1-Bromocyclohept-1-ene can be achieved through different methods. For instance, the N-heterocyclic carbene-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles is one approach to create spirocarbocyclic oxindoles, which are structurally complex and valuable in molecular biology and pharmacy . Another method involves the multichannel reaction of α-bromo-enones with 1,2-diamines, leading to the formation of 1,4-diazabicyclo[4.1.0]hept-4-enes, showcasing the versatility of brominated enones in synthesis .

Molecular Structure Analysis

The molecular structure of brominated cycloalkenes can be quite intricate. For example, the crystal and molecular structure of a related compound, syn-3-exo-p-bromobenzoyloxybicyclo[3,2,2]non-6-ene-8,9-endo-cis-dicarboxylic acid anhydride, was determined using single-crystal X-ray analysis, revealing no twisting of the bicyclic skeleton and systematic valency-angle increases to relieve molecular strain .

Chemical Reactions Analysis

1-Bromocyclohept-1-ene and its analogs undergo various chemical reactions. For instance, the reaction of 1-bromo-7-(2-hydroxyethoxy)cycloheptenes with potassium t-butoxide results in multiple products, including cycloheptatriene and dioxabicyclo[5.4.0]undecenes, indicating the reactivity of such brominated compounds under basic conditions . Additionally, the bromination of 2,3-diarylcyclopent-2-en-1-ones shows that the position of bromine addition can be influenced by the choice of brominating reagent and solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromocyclohept-1-ene derivatives can be inferred from related studies. For example, the bromination of small-ring compounds like 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide has been explored, with solvolysis rates determined in aqueous ethanol . These studies provide insights into the reactivity and stability of brominated cycloalkenes, which are relevant for understanding the properties of 1-Bromocyclohept-1-ene.

Scientific Research Applications

  • A method for quantitative determination of 1-vinylcyclohex-4-ene, related to 1-Bromocyclohept-1-ene, in reaction media during copolymerization was developed, which is useful for kinetic studies of graft modification in polymers (Sadykh-Zade et al., 1973).

  • 1-Bromocyclohept-1-ene is used in the synthesis of enantioenriched bromocycloalkenes, demonstrating its application in asymmetric synthesis and the preparation of chiral structures in natural products and pharmaceuticals (Goh et al., 2018).

  • The compound is involved in reactions leading to various products such as cycloheptatriene and dioxabicyclo[5.4.0]undecenes, showing its versatility in organic synthesis (Bottini et al., 1976).

  • A diastereoselective synthesis of a protected 1-bromocyclohept-1-ene derivative was achieved, indicating its potential in stereoselective organic synthesis (O'Doherty et al., 2006).

  • It is used in the investigation of electron paramagnetic resonance of free radicals, contributing to the understanding of radical chemistry (Hudson et al., 1997).

  • The compound is involved in ring expansion reactions, which is significant for the development of new organic compounds (Agou et al., 2015).

  • It is also used in the synthesis of unique molecular structures, such as diazabicycloheptenes, which have applications in various synthetic processes (Muzalevskiy et al., 2016).

  • Its derivatives are utilized in the design and synthesis of fluorinated liquid crystals with negative dielectric anisotropy, highlighting its application in materials science (Yamada et al., 2017).

Safety And Hazards

The safety information for 1-Bromocyclohept-1-ene includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-bromocycloheptene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAZDEWSYBZNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340504
Record name 1-Bromocyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclohept-1-ene

CAS RN

18317-64-1
Record name 1-Bromocyclohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Tobrman, P Polák, M Čubiňák, H Dvořáková… - Tetrahedron, 2019 - Elsevier
… t-BuLi (1.18 mL, 2.0 mmol) was added to a solution of 1-bromocyclohept-1-ene in dry ether (3 mL) cooled to −78 C. The resultant mixture was stirred for 30 min at −78 C, then the mixture …
Number of citations: 1 www.sciencedirect.com
S Wiesler, MA Bau, T Niepel, SL Younas… - European Journal of …, 2019 - Wiley Online Library
An efficient double addition of substituted alkenylmagnesium bromides to bis‐Weinreb amides has been developed, giving α,ω‐bis‐enones that are building blocks for certain drugs …
SB Lou - 2020 - ora.ox.ac.uk
In this thesis, new methodologies towards the synthesis of sulfonyl fluorides through various approaches are documented. These approaches include the development of novel bi- or …
Number of citations: 2 ora.ox.ac.uk

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